molecular formula C19H24N2O4S B3709484 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B3709484
M. Wt: 376.5 g/mol
InChI Key: AIUGQABSTOSLBQ-UHFFFAOYSA-N
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Description

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including sulfonyl, methoxy, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The starting material, 2,6-dimethylaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2,6-dimethyl-N-methylsulfonylaniline.

    Acylation Reaction: The resulting 2,6-dimethyl-N-methylsulfonylaniline is then acylated with 2-methoxy-5-methylphenylacetyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide: Lacks the additional methyl group on the phenyl ring.

    2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide: Lacks the methoxy group on the phenyl ring.

    2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may contribute to its distinct chemical and biological properties. This structural uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-13-9-10-17(25-4)16(11-13)20-18(22)12-21(26(5,23)24)19-14(2)7-6-8-15(19)3/h6-11H,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUGQABSTOSLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=C(C=CC=C2C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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